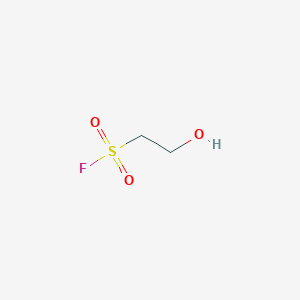
2-Hydroxyethane-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1893924-11-2 . It has a molecular weight of 128.12 .
Synthesis Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . An organobismuth (III) complex bearing a bis-aryl sulfone ligand backbone catalyzes a synthesis of sulfonyl fluorides from the corresponding (hetero)aryl boronic acids in the presence of SO2 and Selectfluor .
Chemical Reactions Analysis
Fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . In a copper-free Sandmeyer-type fluorosulfonylation reaction with Na2S2O5 as the sulfur dioxide source and Selectfluor as fluorine source, aryldiazonium salts are transformed into sulfonyl fluorides .
Wissenschaftliche Forschungsanwendungen
SuFEx Click Chemistry and Synthesis Applications
SuFEx Clickable Reagents : The development of new SuFEx (sulfur(VI) fluoride exchange) clickable reagents, such as 1-bromoethene-1-sulfonyl fluoride, has expanded the toolbox for synthesizing functionalized molecules with sulfonyl fluoride moieties. This approach has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles, highlighting its utility in constructing complex molecular structures with potential applications in drug discovery and materials science (Leng & Qin, 2018).
Electrochemical Synthesis of Sulfonyl Fluorides : An innovative, environmentally benign electrochemical method has been reported for synthesizing sulfonyl fluorides from thiols or disulfides and potassium fluoride. This method does not require additional oxidants or catalysts, showcasing a mild approach with a broad substrate scope. Such developments underscore the versatility and potential of sulfonyl fluorides in synthetic chemistry (Laudadio et al., 2019).
Deoxyfluorination with Sulfonyl Fluorides : A study demonstrated that by fine-tuning the structure of sulfonyl fluorides and bases, efficient fluorination of diverse alcohol classes could be achieved. Machine learning was utilized to navigate the complex reaction landscape, enabling accurate prediction of high-yielding conditions for untested substrates. This highlights the role of sulfonyl fluorides in advancing fluorination techniques, which are crucial in pharmaceuticals and agrochemicals synthesis (Nielsen et al., 2018).
Environmental and Material Science Applications
Fuel Cell Applications : Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, suggesting their suitability as membranes in fuel cells. The research underscores the importance of sulfonyl fluoride derivatives in developing new materials for sustainable energy technologies (Bae, Miyatake, & Watanabe, 2009).
Biodegradation of Fluorinated Surfactants : A study on the biodegradation of a newly synthesized fluorosurfactant demonstrates the potential for environmental breakdown of fluorinated compounds, a significant concern due to their persistence and toxicity. This research is critical for understanding how to mitigate the environmental impact of fluorinated chemicals (Peschka et al., 2008).
Safety and Hazards
2-Hydroxyethane-1-sulfonyl fluoride is toxic if swallowed and causes severe skin burns and eye damage . It is advised not to breathe dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
Relevant Papers
Relevant papers on this compound can be found at Sigma-Aldrich and Organic Chemistry Frontiers .
Wirkmechanismus
Target of Action
2-Hydroxyethane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has been found to have diverse applications in the field of medicinal chemistry and chemical biology . The primary targets of this compound are proteins, specifically amino acids such as tyrosine, lysine, serine, threonine, and histidine . These amino acids play crucial roles in protein structure and function, and their modification can significantly impact the biological activity of the protein.
Mode of Action
The compound acts as an electrophilic warhead, engaging with nucleophilic amino acid residues in proteins . The balance of reactivity and stability of sulfonyl fluorides, particularly their resistance to hydrolysis under physiological conditions, makes them attractive for these applications . The compound can selectively manipulate molecules that already contain a sulfonyl fluoride group, leading to new activation methods .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests it may have good stability and bioavailability .
Biochemische Analyse
Biochemical Properties
Sulfonyl fluorides, a group to which 2-Hydroxyethane-1-sulfonyl fluoride belongs, are known to react with a broad range of the intracellular kinome . This suggests that this compound may interact with various enzymes and proteins within cells, potentially influencing biochemical reactions .
Molecular Mechanism
Sulfonyl fluorides, including this compound, are known to form covalent bonds with a conserved lysine in the ATP binding site of kinases . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Eigenschaften
IUPAC Name |
2-hydroxyethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO3S/c3-7(5,6)2-1-4/h4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMURXKSLXJLVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2893817.png)
![Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2893818.png)




![5-amino-N-(2-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893825.png)


![6-[2-(Dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893831.png)
![1'-(2-((Difluoromethyl)thio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2893832.png)


![Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2893837.png)